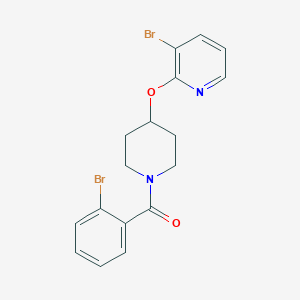

(2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N2O2/c18-14-5-2-1-4-13(14)17(22)21-10-7-12(8-11-21)23-16-15(19)6-3-9-20-16/h1-6,9,12H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFJZNQJKAHDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of phenyl and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromophenyl boronic acid with a bromopyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the bromine atoms to other functional groups.

Reduction: : Reducing the bromine atoms to hydrogen.

Substitution: : Replacing the bromine atoms with other groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of phenyl or pyridine derivatives with hydrogen atoms.

Substitution: : Formation of various substituted phenyl or pyridine derivatives.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, such as binding to specific receptors or enzymes.

Medicine: : Investigated for its therapeutic potential in treating diseases.

Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Bromination Pattern: The target compound’s dual bromination (phenyl and pyridine) distinguishes it from analogs like 3g (), which lacks the pyridinyloxy group, and the compound in , which has a single bromophenyl group.

Piperidine vs. Dihydropyridine : The piperidine ring in the target compound offers full saturation compared to the dihydropyridine in 3g , likely improving metabolic stability but reducing conformational flexibility .

Functional Group Variations: The cyclopentylthio group in introduces sulfur, which may alter solubility and oxidation susceptibility compared to the target’s methanone bridge .

Pharmacological Potential (Inferred)

While direct bioactivity data are absent, structural analogs suggest possible therapeutic niches:

- Kinase Inhibition : The 3-bromopyridinyloxy group resembles kinase inhibitors targeting ATP-binding pockets, where bromine may engage in hydrophobic interactions .

- CNS Penetration : The target’s moderate lipophilicity (~4.1) aligns with blood-brain barrier permeability trends observed in piperidine-containing CNS drugs, though excessive bromination may limit solubility .

Biological Activity

The compound (2-Bromophenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone, a complex organic molecule, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.32 g/mol. The structure includes a bromophenyl moiety, a bromopyridine unit, and a piperidine ring, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrN2O |

| Molecular Weight | 396.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways related to inflammation and apoptosis.

- Modulation of Signaling Pathways : Research suggests that it could modulate pathways associated with cancer cell proliferation and inflammatory responses.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives containing bromine substituents have shown enhanced antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research has demonstrated that similar piperidine derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression . The presence of the bromine atom is thought to enhance these effects by increasing lipophilicity and bioavailability.

Anti-inflammatory Effects

Studies have shown that related compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that this compound might also possess similar properties.

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial effects of various piperidine derivatives, including those with bromine substitutions. The results indicated that compounds with halogen substituents exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus .

- Anticancer Research : In vitro tests on piperidine derivatives revealed their ability to inhibit the proliferation of cancer cells significantly. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.